molecular formula C11H11ClN2O B2884424 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one

Cat. No.: B2884424
M. Wt: 222.67 g/mol
InChI Key: QCUJRLKNQGXLCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is a derivative of 4-aminophenazone (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), which is known for its antipyretic, analgesic, and anti-inflammatory effects . The compound has a molecular weight of 203.25 g/mol .


Synthesis Analysis

The synthesis of this compound and its derivatives often involves the reaction with various aldehydes and oximes to form heterocyclic Schiff bases . These Schiff bases can form stable complexes with transition metals .


Molecular Structure Analysis

The molecular structure of this compound is similar to that of 4-aminophenazone, with the addition of a chlorine atom. The exact structure can be determined using spectroscopic methods .


Chemical Reactions Analysis

This compound can undergo various chemical reactions, particularly with transition metals, to form complexes . These complexes have been studied for their potential biological properties .


Physical And Chemical Properties Analysis

The compound has a melting point of 107 - 109 °C and is soluble in water (56 g/l at 20 °C). It has a pH value of 7.1 when in a 100 g/l slurry in water .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Metal Complexes: 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one is used in synthesizing metal complexes, such as Cd(II), Co(II), Cu(I), Ni(II), Pt(II), and Zn(II) complexes. It acts as a bidentate ligand, coordinating through the carbonyl and amino functional groups, forming five-membered ring chelates. These complexes are characterized using electronic, infrared, 1H NMR, and 13C NMR spectroscopy (Otuokere, Alisa, & Nwachukwu, 2015).

Biomedical Research

  • Anticancer Evaluation: Derivatives of this compound have been synthesized and evaluated for their in vitro cytotoxic activity against human cervical cancer cell lines. These compounds displayed significant dual fluorescence and were studied using molecular docking to understand small molecule–receptor protein interaction (Premnath, Enoch, Selvakumar, Indiraleka, & Jannet Vennila, 2017).

Chemical Analysis and Modifications

Dye and Pigment Production

  • Fabric Dyeing: It is used in the preparation of new azodisperse dyes for dyeing polyester fabrics, demonstrating its utility in the textile industry (Metwally, Khalifa, & Amer, 2008).

Antiviral and Antinociceptive Activities

Safety and Hazards

The compound is harmful if swallowed (H302). Safety precautions include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

Future Directions

Research is ongoing into the potential uses of 4-Chloro-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one and its derivatives. Recent studies have focused on the synthesis of new antibacterial agents, with Schiff bases derived from 4-aminophenazone showing promise . Future research will likely continue to explore the biological properties of these compounds and their potential applications in medicine.

Properties

IUPAC Name

4-chloro-1,5-dimethyl-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUJRLKNQGXLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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